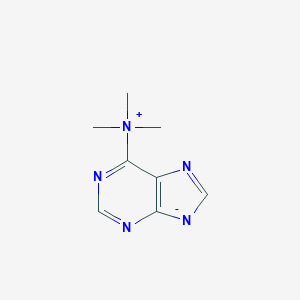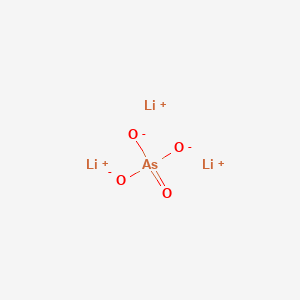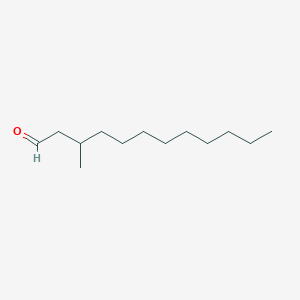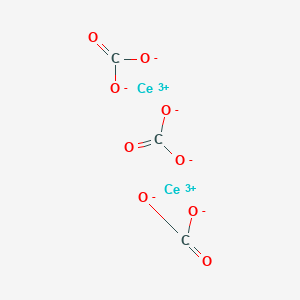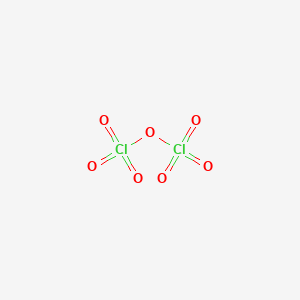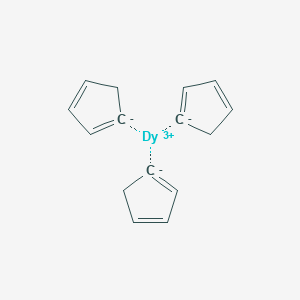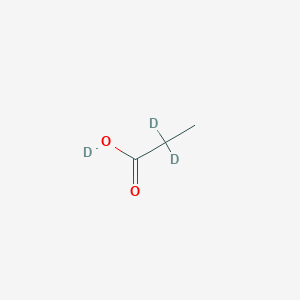
1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene
説明
“1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene” is also known as Fluorescent brightener ER-II . It has a molecular weight of 332.4 and a molecular formula of C24H16N2 .
Synthesis Analysis
The synthesis of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene derivatives involves reactions such as the Knoevenagel condensation. This method provides a pathway to create various photoluminescent materials and explore their unique characteristics. The synthesis and semiempirical modeling of these compounds aim to enhance certain properties such as fluorescence yield and absorption characteristics.Molecular Structure Analysis
Structural characterization of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene derivatives reveals significant insights into their physical and chemical behaviors. Studies demonstrate the planarity and packing modes of these molecules in their solid states, influencing their optical properties and interactions. Crystal structure analysis helps in understanding the molecular arrangement and its impact on material properties.Chemical Reactions Analysis
Chemical reactions involving 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene include cycloadditions and functional group transformations. These reactions are crucial for modifying the compound’s properties for specific applications, such as in optoelectronic devices and photoluminescent materials.Physical And Chemical Properties Analysis
The physical properties of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene derivatives, such as photoluminescence, are central to their applications in various fields. These properties are significantly influenced by molecular structure and aggregation state. The study of these properties contributes to the development of materials with tailored optical and electronic behaviors. The chemical properties of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene derivatives, such as reactivity and stability, are essential for understanding their potential applications and behaviors in different environments.科学的研究の応用
High Content Analysis
Fluorescent Brightener ER-II enables researchers to overcome the limitations of multicolor experiments in high content analysis platforms . The fluorescent dyes can be coupled with antibodies, streptavidin, peptides, proteins, tracers, and amplification substrates, and optimized for cell labeling and detection .
Microscopy and Flow Cytometry
The compound is used in microscopy and flow cytometry platforms . It allows researchers to label reagents and assay kits, enabling them to visualize and analyze cellular processes .
Plant Reproduction Studies
Fluorescent Brightener ER-II is used in plant reproduction studies . It has been used as a versatile dye to study various aspects of plant reproduction ranging from pollen tube growth, guidance, and reception to the early patterning process in the developing embryo of Arabidopsis thaliana .
Cell Wall Staining
The compound is used in a simple and versatile cell wall staining protocol to study plant reproduction . It can be combined with a wide variety of fluorescent proteins .
Paper Manufacturing
Fluorescent Brightener ER-II is used in paper manufacturing . It enhances the whiteness and brightness characteristics of paper by increasing the ultraviolet-blocking properties .
Light Stabilizer
The compound acts as a light stabilizer . It has better light stability in water solution than that of 4,4’-diamino-stilbene-2,2’-disulfonic acid-based fluorescent monomer .
Surface-sizing Agent
Fluorescent Brightener ER-II is used as a surface-sizing agent . It enhances the surface strength and smoothness of paper .
Anti-ultraviolet Aging Agent
The compound is used as an anti-ultraviolet aging agent . It has a better effect on anti-ultraviolet aging than that of 4,4’-diamino-stilbene-2,2’-disulfonic acid-based fluorescent monomer .
Safety And Hazards
This compound may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .
特性
IUPAC Name |
2-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c25-17-22-13-11-20(12-14-22)6-5-19-7-9-21(10-8-19)15-16-23-3-1-2-4-24(23)18-26/h1-16H/b6-5+,16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVQNTRMZCGXIB-ICYHVJMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene | |
CAS RN |
13001-38-2 | |
| Record name | Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-[4-[2-(4-cyanophenyl)vinyl]phenyl]vinyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of Fluorescent Brightener ER-II?
A1: Fluorescent Brightener ER-II is primarily used in the textile industry. It enhances the perceived whiteness of fabrics by absorbing ultraviolet light and re-emitting it as visible blue light. [, ]
Q2: Can you describe a recently developed method for synthesizing Fluorescent Brightener ER-II?
A2: A recent study outlines a one-pot synthesis method for ER-II. This method involves reacting diethyl o-cyanobenzyl phosphonate and p-phthalaldehyde, followed by the addition of diethyl p-cyanobenzyl phosphonate and sodium methoxide solution. This procedure simplifies the synthesis process and improves efficiency. []
Q3: How is Fluorescent Brightener ER-II typically detected and quantified in textiles?
A3: Ultra Performance Convergence Chromatography (UPC2) coupled with Photo Diode Array (PDA) detection has been identified as a rapid and accurate method for detecting and quantifying ER-II in textiles. This technique allows for the separation and quantification of ER-II alongside other fluorescent whitening agents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



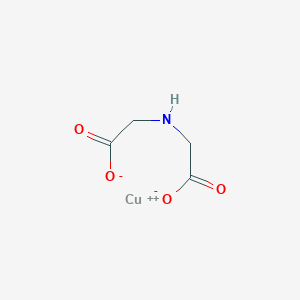

![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)


